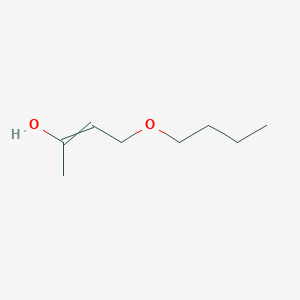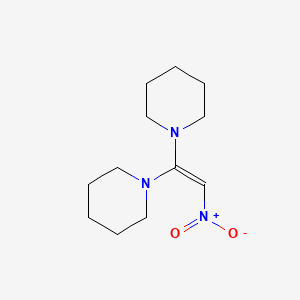
1,1'-(2-Nitroethene-1,1-diyl)dipiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-(2-Nitroethene-1,1-diyl)dipiperidine is an organic compound characterized by the presence of two piperidine rings connected via a nitroethene bridge
Preparation Methods
The synthesis of 1,1’-(2-Nitroethene-1,1-diyl)dipiperidine typically involves the reaction of piperidine with nitroethene under controlled conditions. The reaction is carried out in a solvent such as hexane or N,N-dimethylformamide (DMF) at specific temperatures to ensure the formation of the desired product. Industrial production methods may involve the use of catalysts to enhance the reaction rate and yield.
Chemical Reactions Analysis
1,1’-(2-Nitroethene-1,1-diyl)dipiperidine undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The piperidine rings can undergo substitution reactions with various electrophiles or nucleophiles.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium or platinum, and solvents such as DMF or hexane. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,1’-(2-Nitroethene-1,1-diyl)dipiperidine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,1’-(2-Nitroethene-1,1-diyl)dipiperidine involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the piperidine rings can interact with various biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.
Comparison with Similar Compounds
1,1’-(2-Nitroethene-1,1-diyl)dipiperidine can be compared with similar compounds such as:
1,1’-(2-Nitroethene-1,1-diyl)dibenzene: This compound has benzene rings instead of piperidine rings, leading to different chemical properties and applications.
1,1’-Carbonyldipiperidine: This compound has a carbonyl group instead of a nitro group, resulting in different reactivity and uses.
1,2-Dimorpholinoethane: This compound has morpholine rings instead of piperidine rings, affecting its chemical behavior and applications.
The uniqueness of 1,1’-(2-Nitroethene-1,1-diyl)dipiperidine lies in its combination of a nitroethene bridge with piperidine rings, which imparts specific chemical and biological properties not found in the similar compounds mentioned above.
Properties
CAS No. |
63326-01-2 |
|---|---|
Molecular Formula |
C12H21N3O2 |
Molecular Weight |
239.31 g/mol |
IUPAC Name |
1-(2-nitro-1-piperidin-1-ylethenyl)piperidine |
InChI |
InChI=1S/C12H21N3O2/c16-15(17)11-12(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h11H,1-10H2 |
InChI Key |
LFSPARCHFUOXOV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(=C[N+](=O)[O-])N2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(Methylsulfanyl)carbonothioyl]hexadecanoic acid](/img/structure/B14511932.png)
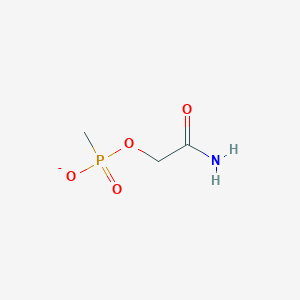
![[6-Bromo-3,4,5-tris(3-methylbutanoyloxy)oxan-2-yl]methyl 3-methylbutanoate](/img/structure/B14511944.png)
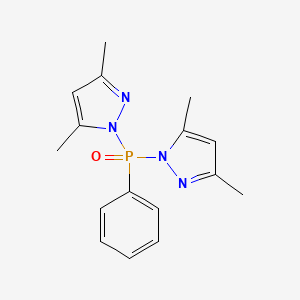
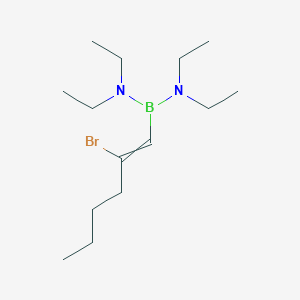

![1H-Benz[e]indolium, 2-[7-[1,3-dihydro-1,1-dimethyl-3-(4-sulfobutyl)-2H-benz[e]indol-2-ylidene]-1,3,5-heptatrienyl]-1,1-dimethyl-3-(4-sulfobutyl)-, iodide, disodium salt](/img/structure/B14511956.png)
![4-(Ethoxycarbonyl)-1-methyl-1-azabicyclo[2.2.2]octan-1-ium iodide](/img/structure/B14511963.png)
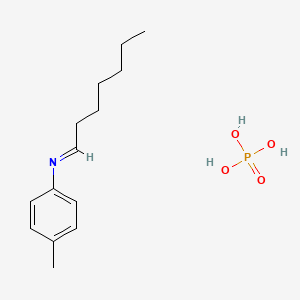
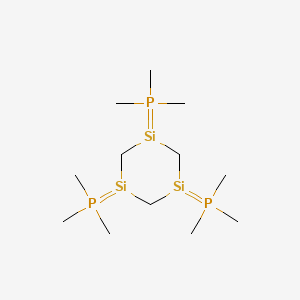
![N-[(3beta,5alpha,6beta)-3,6-Dihydroxycholestan-5-yl]benzamide](/img/structure/B14511985.png)

